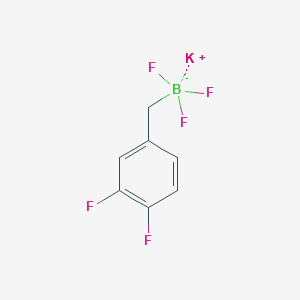

Potassium (3,4-difluorobenzyl)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (3,4-difluorobenzyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of potassium (3,4-difluorobenzyl)trifluoroborate typically involves the reaction of 3,4-difluorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process is efficient and yields a stable product that can be easily purified through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium (3,4-difluorobenzyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution .

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Potassium (3,4-difluorobenzyl)trifluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

Industry: Applied in the production of agrochemicals, polymers, and advanced materials .

Wirkmechanismus

The mechanism by which potassium (3,4-difluorobenzyl)trifluoroborate exerts its effects is primarily through its role in cross-coupling reactions. The compound acts as a nucleophilic partner, where the boron atom facilitates the transfer of the 3,4-difluorobenzyl group to the electrophilic partner in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (4-fluorophenyl)trifluoroborate

Comparison: Potassium (3,4-difluorobenzyl)trifluoroborate is unique due to the presence of two fluorine atoms on the benzyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals for their enhanced biological activity and stability .

Biologische Aktivität

Potassium (3,4-difluorobenzyl)trifluoroborate is an organoboron compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and implications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C₆H₃BF₅K, with a molecular weight of approximately 220 g/mol. The presence of a trifluoroborate group attached to a difluorobenzyl moiety enhances its reactivity and stability under various conditions. The compound can be represented using the SMILES notation: FC1=CC(F)=CC(B-(F)F)=C1.[K+] .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Boronation : Involves the reaction of 3,4-difluorobenzyl halides with potassium trifluoroborate under basic conditions.

- Cross-Coupling Reactions : Utilizes palladium-catalyzed reactions to form carbon-boron bonds effectively.

These methods highlight the versatility of this compound in synthetic organic chemistry, particularly in pharmaceutical development .

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : Similar organotrifluoroborates have been shown to act as competitive inhibitors for serine proteases like trypsin and α-chymotrypsin. This inhibition is thought to involve hydrogen bonding interactions at the active site of the enzyme .

- Antinociceptive Properties : Studies on related compounds suggest potential analgesic effects, indicating that this compound could modulate pain pathways without significantly affecting motor function .

Toxicological Profile

The toxicological evaluation of organotrifluoroborates has revealed that they generally exhibit low toxicity. For instance, studies involving acute toxicity assessments in mice showed no significant alterations in liver and kidney function markers following administration at various doses . This suggests a favorable safety profile for further investigation.

Case Studies and Research Findings

- Antinociceptive Studies : A study assessing the antinociceptive properties of related organotrifluoroborates found that these compounds did not alter motor performance in animal models while providing pain relief. The mechanisms were independent of opioid and cholinergic systems .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with serine proteases demonstrated effective inhibition through non-covalent binding, highlighting its potential as a therapeutic agent in conditions where protease activity is dysregulated .

Comparative Analysis

To understand the uniqueness of this compound relative to other organotrifluoroborates, a comparative analysis is provided:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Potassium trifluoro(3-fluorophenyl)borate | 0.95 | Contains only one fluorine substituent on phenyl |

| Potassium trifluoro(4-fluorophenyl)borate | 0.93 | Substituent located at para position |

| Potassium (2,4-difluorophenyl)trifluoroborate | 0.89 | Contains two fluorine substituents at different positions |

| Potassium (2,6-difluorophenyl)trifluoroborate | 0.84 | Fluoride groups at different positions |

| Potassium (3-chloro-4-fluorophenyl)trifluoroborate | 0.72 | Chlorine substituent instead of fluorine |

This table illustrates how this compound's unique fluorination pattern may influence its reactivity and biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

potassium;(3,4-difluorophenyl)methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF5.K/c9-6-2-1-5(3-7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSISNWMCYIWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC(=C(C=C1)F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.